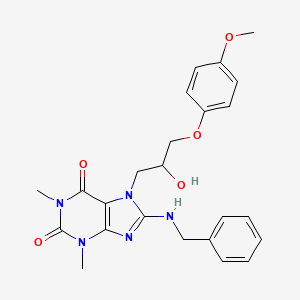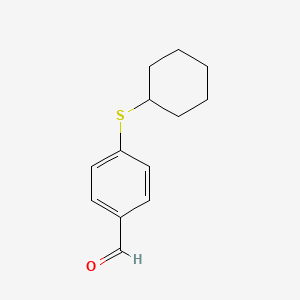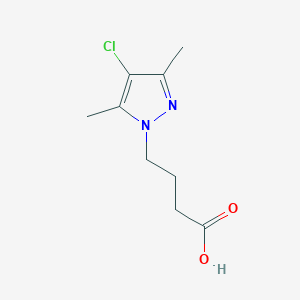
8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with notable properties and a range of applications. This compound features a unique purine core with specific substituents, making it particularly interesting for various scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione generally involves multi-step procedures that focus on assembling the purine core and subsequently attaching the functional groups. Key steps include alkylation, amination, and coupling reactions. Precise conditions such as temperature, solvent choice, and catalyst presence are meticulously controlled to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent conditions and improve efficiency. Techniques like solvent extraction, crystallization, and chromatographic purification are employed to isolate and purify the product.
化学反应分析
Types of Reactions: This compound undergoes several types of reactions:
Oxidation: : Altering the oxidation state of the purine ring or the side chains.
Reduction: : Reducing functional groups such as ketones or nitro groups.
Substitution: : Nucleophilic or electrophilic substitution reactions at various positions on the purine ring or its substituents.
Common Reagents and Conditions: Reagents like lithium aluminium hydride (LiAlH4) for reductions, bromine (Br2) for oxidations, and sodium hydride (NaH) for substitutions are common. Conditions such as refluxing in organic solvents or employing inert atmospheres may be necessary.
Major Products Formed: Products from these reactions vary widely, including more highly oxidized purines, reduced derivatives, and substituted compounds with potentially new pharmacological properties.
科学研究应用
Chemistry: In synthetic chemistry, this compound is used as a building block for creating more complex molecules. Its unique structure allows for the development of novel compounds with specific properties.
Biology: Biologically, it can serve as a ligand for enzyme studies or as a molecular probe to study biochemical pathways.
Medicine: In medicine, derivatives of this compound have potential therapeutic applications, including acting as enzyme inhibitors or receptor modulators.
Industry: Industrially, this compound might be used in the development of new materials or as a catalyst for chemical reactions due to its structural complexity.
作用机制
The mechanism by which 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects generally involves interaction with specific molecular targets, such as enzymes or receptors. The precise pathways can vary but typically involve the compound binding to the active site of an enzyme, altering its activity, or modulating receptor functions.
相似化合物的比较
Compared to similar compounds, 8-(benzylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique functional groups and their spatial arrangement. For instance, its methoxyphenoxy group differentiates it from other purine derivatives, providing unique interactions and effects.
Similar Compounds
1,3-dimethylxanthine (theobromine)
1,3,7-trimethylxanthine (caffeine)
8-(benzylamino)-1,3-dimethylxanthine
These compounds share structural similarities but differ in their substituents and, consequently, their applications and mechanisms of action.
属性
IUPAC Name |
8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5/c1-27-21-20(22(31)28(2)24(27)32)29(23(26-21)25-13-16-7-5-4-6-8-16)14-17(30)15-34-19-11-9-18(33-3)10-12-19/h4-12,17,30H,13-15H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUYRLHHPQOASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-Cyanocyclopropyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2447616.png)

![2-chloro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2447619.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate](/img/structure/B2447621.png)
![3-[1-(pyridine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2447623.png)
![3-(4-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2447626.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2447628.png)
![N-(1H-1,2,3-benzotriazol-5-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B2447631.png)
![4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid](/img/structure/B2447632.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2447634.png)


